molecular formula C16H16FN3O2S B5327651 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide

Cat. No. B5327651
M. Wt: 333.4 g/mol
InChI Key: NMCSTSISWKPYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first developed as a farnesyltransferase inhibitor, which is an enzyme that plays a key role in the post-translational modification of proteins. FTI-277 has shown promise as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells, and its potential to overcome drug resistance.

Mechanism of Action

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide works by inhibiting the farnesyltransferase enzyme, which is responsible for the farnesylation of proteins such as Ras. Ras is a protein that is mutated in many types of cancer, and is involved in the regulation of cell growth and division. By inhibiting farnesylation, this compound prevents the activation of Ras and other proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is an important process in the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows researchers to study the effects of inhibiting this enzyme on cancer cells, without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of the farnesyltransferase enzyme.

Future Directions

There are a number of potential future directions for research on 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide. One area of interest is the development of more potent farnesyltransferase inhibitors, which may be more effective in inhibiting cancer cell growth. Another area of interest is the combination of this compound with other cancer therapies, such as radiation or chemotherapy, to enhance their effectiveness. Additionally, research is ongoing to identify biomarkers that can predict which cancer patients may benefit most from treatment with this compound.

Synthesis Methods

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide is a synthetic compound that can be prepared using a variety of methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-nitrobenzoic acid with thiosemicarbazide, followed by cyclization with proline. The resulting compound is then acetylated to yield this compound.

Scientific Research Applications

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}prolinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, and to overcome drug resistance in certain types of cancer.

properties

IUPAC Name

1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-5-3-10(4-6-11)16-19-12(9-23-16)8-14(21)20-7-1-2-13(20)15(18)22/h3-6,9,13H,1-2,7-8H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSTSISWKPYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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